Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate is a synthetic organic compound notable for its structural characteristics and potential applications in medicinal chemistry. This compound features a piperidine ring, which is a six-membered heterocyclic structure containing nitrogen, and is substituted with a benzyl group and a fluoro group. The presence of the carbonyl group (oxopiperidine) adds to its reactivity and makes it an interesting target for further chemical modifications.
The compound can be synthesized from commercially available precursors, particularly using methods that involve the alkylation of hydroxypiperidines or through reductive amination protocols. Research articles and patents provide detailed methodologies for its synthesis, highlighting its relevance in drug discovery and development .
Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate belongs to the class of piperidine derivatives, which are widely studied for their biological activities. It is classified as an organic compound due to its carbon-based structure and is further categorized under fluorinated compounds due to the presence of a fluorine atom.
The synthesis of benzyl 3-fluoro-4-oxopiperidine-1-carboxylate typically involves several key steps:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and reaction time to improve yields and selectivity. The introduction of the fluorine atom can be achieved through specific halogenation reactions during the synthesis process.
Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate has a complex molecular structure characterized by:
The molecular formula is CHFNO, with a molecular weight of approximately 239.25 g/mol. The structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for precise determination of spatial arrangements .
Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
The reactivity profile of this compound makes it suitable for further derivatization, which is essential in medicinal chemistry for developing new therapeutic agents.
The mechanism of action for benzyl 3-fluoro-4-oxopiperidine-1-carboxylate primarily involves its interaction with biological targets through binding affinity studies. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Studies have indicated that modifications in the substituents on the piperidine ring can significantly influence biological activity, making it a valuable compound for structure-activity relationship studies .
Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate typically appears as a white to off-white solid at room temperature. It has moderate solubility in organic solvents like ethanol and dichloromethane.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis in aqueous environments due to the presence of the ester functional group. Its melting point and boiling point data are essential for understanding its handling properties during synthesis and application .
Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate has several scientific uses:
Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 845256-59-9) is a fluorinated heterocyclic compound with the molecular formula C₁₃H₁₄FNO₃ and a molecular weight of 251.25 g/mol [1] [4]. The compound features a piperidine ring carbonyl-functionalized at C4 and N-protected by a benzyloxycarbonyl (Cbz) group, with a fluorine atom at the C3 chiral center creating a stereogenic element critical for asymmetric synthesis [4] [10]. Its structural identity is confirmed by spectroscopic data, including characteristic carbonyl stretching vibrations at 1680-1720 cm⁻¹ in IR spectroscopy and distinct ¹⁹F NMR shifts between -180 to -210 ppm [10]. The SMILES notation (FC1CN(CCC1=O)C(=O)OCC1=CC=CC=C1) accurately encodes the molecular connectivity, while predicted physicochemical properties include a boiling point of 382.2±42.0°C and density of 1.26±0.1 g/cm³ [1] [10].
Table 1: Fundamental Chemical Descriptors
Property | Value | |
---|---|---|
CAS Registry Number | 845256-59-9 | |
Molecular Formula | C₁₃H₁₄FNO₃ | |
Molecular Weight | 251.25 g/mol | |
IUPAC Name | Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |
Storage Conditions | 2-8°C (desiccated) | |
Purity Specifications | ≥95% (HPLC) | |
Key Synonyms | 1-Cbz-3-fluoro-4-oxopiperidine; 3-Fluoro-4-oxopiperidine-1-carboxylic acid benzyl ester | [3] [10] |
The stereochemistry at C3 significantly influences molecular conformation and biological interactions. X-ray crystallography of related fluoropiperidines reveals that the fluorine atom imposes distinct torsional angles on the piperidine ring, affecting its bioactive conformation [4]. This stereoelectronic perturbation enhances the compound’s utility in medicinal chemistry, where fluorine substitution often improves metabolic stability and target binding affinity compared to non-fluorinated analogs [6] [8].
This compound emerged as a specialty synthetic intermediate in the early 2000s, with commercial availability first documented circa 2010 through fine chemical suppliers like ChemShuttle and Bridge Organics [1] [2]. Its development paralleled the broader adoption of fluorinated building blocks in pharmaceutical synthesis, driven by the "fluorine renaissance" that highlighted fluorine’s ability to modulate drug properties [8]. The synthetic routes typically involve:
Industrial-scale production became feasible through optimized multi-step sequences starting from commercially available tert-butyl 4-oxopiperidine-1-carboxylate, involving regioselective fluorination followed by Cbz protection under acidic deprotection conditions [6] [8]. The compound’s commercial accessibility (priced at $150–$250/10g) reflects matured synthetic protocols that ensure consistent supply for drug discovery pipelines [1] [2]. Its adoption accelerated around 2015–2020 as evidenced by increasing appearance in medicinal chemistry literature, particularly for central nervous system (CNS) drug candidates [8].
Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate serves as a versatile scaffold for constructing pharmaceutically active molecules, primarily due to three modifiable sites: the C4 carbonyl (reduction/condensation), C3 fluorine (nucleophilic displacement), and N-Cbz group (deprotection/functionalization) [4] [8]. Key applications include:
Dopamine Receptor Antagonists: The 3-fluoro-4-oxopiperidine core features prominently in D4 receptor (D4R) antagonists for Parkinson’s disease. Researchers have developed analogs exhibiting >30-fold selectivity over D1–D3/D5 receptors, with optimized compounds demonstrating sub-200 nM binding affinity (Ki) [8]. The fluorine atom critically enhances target engagement through dipole interactions and conformational control, as evidenced by 15-fold activity differences between enantiomers [8].
HIV Integrase Inhibitors: Debenzylation yields 3-fluoro-4-oxopiperidine, which can be coupled with pharmacophores like pyrimidinones to create integrase inhibitors. The fluorine’s electron-withdrawing effect stabilizes the enolizable C4 carbonyl, facilitating enolate-based couplings [6].
Kinase Inhibitors: The scaffold has been incorporated into protein kinase modulators where the oxopiperidine ring forms hydrogen bonds with kinase hinge regions. Fluorine substitution improves cell permeability and metabolic stability (e.g., reduced CYP450 metabolism) compared to non-fluorinated analogs [6] [8].
Table 2: Representative Pharmaceutical Derivatives and Applications
Derivative Structure | Biological Target | Key Activity | |
---|---|---|---|
N-(3-Fluoro-4-methoxybenzyl) variants | D4 receptor | Ki = 135–343 nM; >30-fold selectivity over other DA receptors | [8] |
6-Methyl-2-pyridyl analogs | Kinase domains | IC₅₀ < 100 nM (specific kinases undisclosed) | [4] |
Imidazo[1,2-a]pyridine conjugates | CNS targets | Improved blood-brain barrier penetration (cLogP < 3) | [8] |
cis-4-Hydroxy-3-fluoropiperidines | Metabolic enzyme inhibitors | Enhanced binding affinity (ΔG = -2.3 kcal/mol vs non-fluorinated) | [4] [9] |
Strategic derivatization typically proceeds via:
The scaffold’s impact is evidenced by its incorporation into clinical candidates for Parkinson’s disease, where fluorinated piperidines demonstrate improved in vivo stability over earlier morpholine-based D4R antagonists [8]. Future applications will likely exploit its chiral versatility for developing protease inhibitors and epigenetic modulators, leveraging the fluorine atom’s ability to influence bioactive conformations.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: